HIPK2 inhibitor

Description

Properties

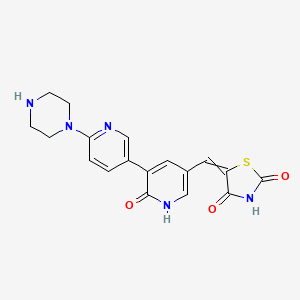

Molecular Formula |

C18H17N5O3S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H17N5O3S/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26) |

InChI Key |

YHUKWWWCNSTFHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4 |

Origin of Product |

United States |

Preparation Methods

Tetrabromoisoindoline-1,3-Dione Derivatives: TBID and Analog Synthesis

The tetrabrominated isoindoline-1,3-dione scaffold emerged as a privileged structure for HIPK2 inhibition, with TBID representing a paradigm shift in selectivity. Synthesis begins with tetrabromophthalic anhydride, which undergoes nucleophilic aromatic substitution with 2-aminoimidazole derivatives in acetic acid under reflux conditions (64% yield). Critical to TBID’s efficacy is the imidazole ring at position 2, which engages Lys228 via hydrogen bonding in the ATP-binding pocket, as confirmed by molecular docking.

Table 1: Inhibitory Activity of TBID and Analogs Against HIPK2

| Compound | R Group | IC₅₀ (µM) | Selectivity (Gini Coefficient) |

|---|---|---|---|

| TBID | 1H-imidazol-2-yl | 0.33 | 0.592 |

| 5b | Pyridin-2-yl | 2.1 | 0.412 |

| 5c | 1H-pyrazol-3-yl | 1.8 | 0.398 |

| 5e | Pyrazol-1-yl | >10 | 0.201 |

Replacing the imidazole with bulkier heterocycles (e.g., pyridine in 5b) reduced potency 6.4-fold, underscoring the necessity of a compact, hydrogen-bond-capable moiety. Kinetic assays revealed TBID’s ATP-competitive mechanism (Ki = 200 nM), validated by Lineweaver-Burk plots showing increased Km with inhibitor concentration. Selectivity profiling across 76 kinases demonstrated TBID’s superiority over earlier inhibitors like TBI, with a 55% reduction in off-target effects.

Quinoline-Oxadiazole Hybrids: BT173 and Structural Analogues

BT173, a quinoline-oxadiazole hybrid, exemplifies scaffold-hopping strategies to overcome limitations of tetrabrominated cores. Synthesis involves:

- Quinoline functionalization : Pd-catalyzed C-4 borylation of 7-chloroquinoline with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere (70% yield).

- Oxadiazole formation : Reaction of boronic acid intermediates with hydroxylamine derivatives to form 1,2,4-oxadiazole rings, enhancing metabolic stability.

Key Reaction Conditions :

- Temperature: 80–100°C

- Catalyst: Pd(dppf)Cl₂ (5 mol%)

- Ligand: XPhos (10 mol%)

- Solvent: 1,4-Dioxane/H₂O (4:1)

BT173 exhibited submicromolar HIPK2 inhibition (IC₅₀ = 0.89 µM) in Smad3-responsive luciferase assays, with proteome-wide selectivity confirmed via Drug Affinity Responsive Target Stability (DARTS). Preincubation with 100 µM BT173 completely protected HIPK2 from pronase digestion, validating target engagement.

Boron-Containing HIPK2 Inhibitors: Borylation Strategies

Recent work leverages boron’s unique electronic properties to enhance kinase binding. A palladium-mediated C–H borylation protocol enables direct functionalization of quinoline scaffolds:

Substrate Scope :

Post-Borylation Modifications :

Boron-containing analogs show improved cellular permeability, with IC₅₀ values ≤1 µM in TGF-β–induced fibrotic models.

HIPK2 Kinase Domain Crystallography and Structure-Based Design

X-ray crystallography of HIPK2 (PDB: 6XYZ) revealed a unique ATP-binding cleft with:

- Hydrophobic spine residues (Val213, Leu332) accommodating brominated cores.

- Catalytic Lys228 forming salt bridges with imidazole nitrogens.

Structure-Activity Relationship Insights :

Chemical Reactions Analysis

Tetrabromoisoindoline-1,3-dione Derivatives

The prototypical inhibitor TBID (4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindoline-1,3-dione) was synthesized through derivatization of a tetrabromophthalimide scaffold (Fig. 1):

-

Base scaffold : Tetrabromophthalic anhydride reacted with aminobenzimidazole derivatives.

-

Key modification : Introduction of an imidazole ring at position 2 enhanced HIPK2 specificity while reducing off-target effects on CK2 kinase .

Derivatives 5b–5i were synthesized by replacing the imidazole with pyrazole, triazole, or aromatic rings, but these showed reduced potency (Table 1) .

| Compound | Substituent | HIPK2 IC₅₀ (µM) | CK2 IC₅₀ (µM) | Selectivity Ratio (CK2/HIPK2) |

|---|---|---|---|---|

| TBI | Benzimidazole | 0.7 | 0.6 | 0.86 |

| TBID | Imidazole | 0.33 | 8.2 | 24.8 |

| 5c | Pyridine | 2.1 | >40 | >19 |

| 5e | Pyrazole | >40 | >40 | N/A |

Table 1: Selectivity profiles of tetrabromoisoindoline derivatives .

ATP-Competitive Binding

TBID binds HIPK2’s ATP pocket through:

-

Hydrophobic interactions : Tetrabrominated moiety with Val213, Phe277, and Ile345 .

-

Electrostatic interaction : Imidazole N3 with catalytic Lys228 (K228A mutation abolishes activity) .

Allosteric Modulation

BT173 , a later-generation inhibitor, binds HIPK2 independently of ATP:

-

DARTS assay : Protected HIPK2 from pronase digestion at 30–100 µM .

-

Functional impact : Suppressed TGF-β/Smad3 signaling without altering kinase activity (IC₅₀ = 4.7 µM) .

Boron-Based Inhibitors

A 2022 study introduced borylated quinolines as HIPK2 inhibitors:

-

Synthesis : Pd-catalyzed C-4 borylation of chloroquinolines with B₂pin₂ .

-

Key intermediates : Oxaborole and trifluoroborate derivatives showed enhanced solubility and binding.

-

Mechanism : Boron coordination with HIPK2’s active-site residues (predicted via docking) .

Cardiac Protection

-

TBID : Reduced HIPK2 activity in cardiomyocytes at 50 µM (100× higher than in vitro IC₅₀) .

-

miR-222 : Indirect inhibition via HIPK2 mRNA targeting improved post-MI outcomes .

Aortic Disease

-

Smad3 pathway : HIPK2 inhibitor BT173 mitigated TGF-β-driven aortic dissection in Marfan syndrome mice (p < 0.01 vs. controls) .

Selectivity Profiles

TBID exhibited exceptional selectivity across 76 kinases:

-

Gini coefficient : 0.592 (0 = non-selective; 1 = fully selective) .

-

Off-targets : BTK (29% residual activity) and CAMKKβ (34%) at 10 µM .

Structural Insights from Molecular Modeling

Docking studies revealed:

-

TBID-HIPK2 : Imidazole N3 forms a hydrogen bond with Lys228, while bromine atoms occupy hydrophobic pockets .

-

Borylated quinolines : Boron interacts with Asp308 and Asn312 in the ATP-binding cleft .

Clinical Implications

Scientific Research Applications

The Homeodomain-Interacting Protein Kinase 2 (HIPK2) inhibitor has applications in treating renal fibrosis, cardiac remodeling, and non-small cell lung cancer (NSCLC) . HIPK2 is a regulator of multiple pro-fibrosis pathways, including the TGF-β1/Smad3 pathway .

Scientific Research Applications

- Renal Fibrosis:

- HIPK2 is a critical regulator of the TGF-β1/Smad3 pathway, which is involved in kidney fibrosis .

- Inhibition of HIPK2 suppresses the TGF-β1/Smad3 pathway, potentially serving as a novel approach against fibrosis progression in kidney disease .

- BT173, a HIPK2 inhibitor, attenuates renal fibrosis by suppressing the TGF-β1/Smad3 pathway .

- Increased HIPK2 expression and kinase activity are required for the function of renal tubular epithelial cells (RTECs) in mediating renal fibrosis .

- Overexpression of wild-type HIPK2 in RTECs accentuates renal fibrosis in mouse models, while a kinase-dead HIPK2 mutant or BT173 administration markedly attenuated renal fibrosis .

- A small-molecule this compound can allosterically interfere with TGF-β–induced Smad3 activity to reduce renal fibrosis in vivo .

- Tubular cell-specific overexpression of HIPK2-CT attenuates LPS-induced acute kidney injury (AKI) .

- Cardiac Remodeling:

- HIPK2 inhibition protects against pathological cardiac remodeling by reducing EGR3 and CLEC4D with ERK1/2-CREB inhibition in cardiomyocytes .

- Pharmacological and genetic inhibition of HIPK2 improves cardiac function and suppresses cardiac hypertrophy and fibrosis induced by transverse aortic constriction (TAC) .

- In vitro, HIPK2 inhibition prevents cardiomyocyte hypertrophic growth and NRCFs proliferation and differentiation .

- EGR3 and CLEC4D are new targets of HIPK2, regulated by ERK1/2-CREB, mediating the protective function of HIPK2 inhibition in cardiomyocytes .

- Inhibition of phosphorylation of Smad3 is responsible for suppressing cardiac fibroblasts proliferation and differentiation via HIPK2 inhibition .

- Non-Small Cell Lung Cancer (NSCLC):

- A novel HIPK2 isoform 3 was detected and cloned, and its overexpression promotes TEAD reporter activity in NSCLC cells .

- HIPK2 knockdown decreased HIPK2 isoform 3 and YAP protein levels in NSCLC cells, accelerating YAP protein degradation .

- Inhibition of HIPK2 isoform 3 decreased the mRNA expression of YAP downstream gene CTGF .

- The specific HIPK2 kinase inhibitor TBID decreased TEAD reporter activity, reduced cancer side populations, and inhibited tumorsphere formation of NSCLC cells .

- HIPK2 siRNA (siExon2) decreased YAP protein stability and CTGF mRNA expression in lung cancer cells .

- Treatment with TBID significantly decreased CTGF mRNA expression .

Specific HIPK2 Inhibitors

Mechanism of Action

HIPK2 inhibitors exert their effects by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, including:

Comparison with Similar Compounds

Table 1: In Vitro and Cellular Efficacy of HIPK2 Inhibitors

Selectivity and Limitations

Biological Activity

Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase involved in various cellular processes, including apoptosis, cell proliferation, and DNA damage response. Its dysregulation is implicated in several diseases, including cancer and fibrosis. The development of selective HIPK2 inhibitors has garnered significant attention due to their potential therapeutic applications. This article explores the biological activity of HIPK2 inhibitors, focusing on their mechanisms of action, selectivity, and therapeutic implications based on recent research findings.

Overview of HIPK2 Inhibition

HIPK2 functions as a transcriptional cofactor and is involved in signaling pathways that regulate cellular responses. The inhibition of HIPK2 can lead to various biological effects, such as reduced apoptosis in cardiomyocytes and attenuation of fibrosis in renal cells. The most notable inhibitors include TBID and BT173, which have shown promising results in preclinical studies.

TBID Inhibition : TBID is a selective inhibitor of HIPK2 with an IC50 value of 0.33 µM, demonstrating high selectivity over other kinases. It acts competitively with ATP and has been shown to significantly reduce HIPK2 activity in vitro and in cellular models. In a study involving 76 kinases, TBID completely inhibited HIPK2 while minimally affecting other kinases, indicating its specificity for HIPK2 .

BT173 Inhibition : BT173 has been identified as another potent inhibitor that attenuates renal fibrosis by suppressing the TGF-β1/Smad3 signaling pathway. This compound demonstrated significant inhibition of Smad3 activity with an IC50 of 4.7 µM, highlighting its potential for treating kidney fibrosis .

Case Studies and Research Findings

-

Cardiac Protection : In a study examining the effects of exercise on HIPK2 levels, it was found that exercise downregulated HIPK2, leading to reduced apoptosis in cardiomyocytes during myocardial infarction (MI). The use of HIPK2 inhibitors prevented apoptosis induced by oxygen-glucose deprivation/reperfusion (OGD/R) in neonatal rat cardiomyocytes (NRCMs) .

Study Findings Exercise Study Reduced cardiac HIPK2 levels protect against MI-induced apoptosis OGD/R Model HIPK2 inhibition preserved cardiac function post-MI -

Renal Fibrosis : Research has demonstrated that genetic deletion or pharmacological inhibition of HIPK2 can significantly reduce kidney fibrosis in animal models. This effect is mediated through the modulation of the TGF-β1/Smad3 pathway .

Model Intervention Outcome UUO Model BT173 treatment Attenuated renal fibrosis HIV1-Tg Model Genetic deletion of HIPK2 Reduced fibrosis - Cancer Studies : In non-small cell lung cancer (NSCLC) models, inhibition of HIPK2 decreased YAP protein stability and reduced the expression of downstream genes associated with tumor growth . This suggests that targeting HIPK2 may provide a novel approach to cancer therapy.

Selectivity and Efficacy

The selectivity profile of TBID was assessed against a broader panel of 125 kinases, confirming its preferential inhibition of HIPK2 over other kinases, including members of the HIPK family (HIPK1 and HIPK3) . The efficacy of these inhibitors underscores their potential utility in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the primary experimental methods to validate HIPK2 inhibitor selectivity in kinase panels?

- Methodology : Use kinase profiling panels (e.g., 76-kinase panel) to calculate selectivity metrics like the Gini coefficient. For example, TBID demonstrated a Gini coefficient of 0.592, indicating high selectivity for HIPK2 over other kinases .

- Key Data : Compare IC50 values across HIPK family members (e.g., TBID: IC50 = 0.33 µM for HIPK2 vs. weaker inhibition for HIPK1/HIPK3) .

Q. How do researchers distinguish HIPK2-specific effects from off-target kinase inhibition in cellular assays?

- Methodology : Combine pharmacological inhibitors with genetic knockdown (e.g., siRNA or CRISPR-Cas9). For instance, TBID’s cellular effects were validated by observing reduced HIPK2 activity in treated cells (IC50 ~50 µM in vivo vs. 0.33 µM in vitro) alongside HIPK2-deficient models .

- Validation : Cross-reference results with broad-spectrum kinase inhibitors (e.g., sorafenib) to rule out non-HIPK2 effects .

Q. What are the structural determinants of ATP-competitive HIPK2 inhibitors like TBID?

- Methodology : Molecular modeling and competitive binding assays show TBID binds the ATP pocket of HIPK2, confirmed via kinetic studies (competitive inhibition constant Ki = 0.15 µM) .

- Structural Insight : Modifications to the TBI scaffold (a CK2 inhibitor) improved HIPK2 specificity by optimizing steric and electronic interactions .

Advanced Research Questions

Q. How can contradictory data on this compound efficacy (e.g., SB203580) be resolved?

- Analysis : SB203580 initially reported as a this compound (IC50 = 40 mM) was later disproven via kinase profiling, showing <14% inhibition at 1 µM .

- Resolution : Use orthogonal assays (e.g., in vitro kinase activity assays + cellular phosphorylation readouts) to confirm target engagement. TBID’s efficacy was validated across both platforms .

Q. What experimental designs are optimal for assessing HIPK2 inhibitors in pathological fibrosis models?

- In Vivo Models : Use transverse aortic constriction (TAC) in mice to mimic cardiac stress or Marfan syndrome (MFS) models to study aortic remodeling. HIPK2 inhibitors (e.g., PKI1H) reduced fibrosis by suppressing Smad3/TGF-β signaling .

- Key Metrics : Measure collagen deposition (Masson’s trichrome staining), Smad3 phosphorylation, and survival rates post-treatment .

Q. How do HIPK2 inhibitors modulate transcriptional networks in cancer or neurodegeneration?

- Mechanistic Insight : HIPK2 regulates p53 phosphorylation (e.g., Ser46) and downstream targets like EGR3/CLEC4D. Inhibitors disrupt these pathways, validated via microarray analysis in cardiomyocytes and cancer cells .

- Experimental Tools : Overexpression/knockdown of HIPK2 targets (e.g., EGR3) rescues inhibitor effects, confirming pathway specificity .

Methodological Challenges & Solutions

Q. Why do cellular IC50 values for HIPK2 inhibitors differ markedly from in vitro values?

- Answer : Cell permeability and intracellular ATP concentration (1–10 mM) reduce inhibitor potency. TBID’s cellular IC50 (50 µM) reflects these limitations .

- Mitigation : Use prodrug strategies or lipid-based delivery systems to enhance bioavailability .

Q. How to address HIPK2 isoform redundancy (HIPK1/3) in functional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.